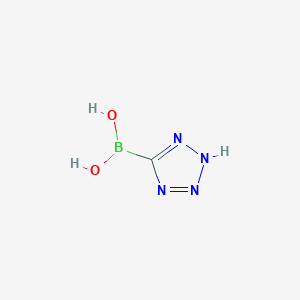

2H-tetrazol-5-ylboronic acid

Description

Overview of Heterocyclic Boronic Acid Derivatives in Modern Organic Chemistry

Heterocyclic boronic acids are a class of organic compounds that have become indispensable tools in modern organic synthesis. sigmaaldrich.com These molecules feature a boronic acid group (-B(OH)₂) attached to a heterocyclic ring. Their stability, generally low toxicity, and versatile reactivity make them valuable building blocks for creating complex organic molecules. nih.govfrontierspecialtychemicals.com

One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comnih.gov This reaction, catalyzed by palladium, joins the organic group from the boronic acid with an organic halide, enabling the construction of intricate molecular architectures. frontierspecialtychemicals.com Beyond the Suzuki-Miyaura coupling, heterocyclic boronic acids are also employed in other significant transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds (such as C-N and C-O), Stille coupling, and Sonogashira coupling. sigmaaldrich.compharmiweb.com

The utility of boronic acids extends to their ability to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.org This property is leveraged in molecular recognition and for the development of sensors. pharmiweb.com Boronic esters, derived from the reaction of boronic acids with alcohols, offer advantages in certain synthetic applications due to their stability and ease of handling. sigmaaldrich.compharmiweb.com

Significance of the Tetrazole Moiety in Advanced Synthetic Methodologies

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a crucial structural motif in medicinal chemistry and materials science. nih.gov Its high nitrogen content contributes to its unique chemical properties and a high degree of stability. nih.govrsc.org

In drug discovery, the tetrazole group is often used as a bioisostere for the carboxylic acid group. nih.govacs.org This substitution can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic profiles of drug candidates. numberanalytics.comchemicalbook.com More than twenty FDA-approved drugs contain a tetrazole moiety, highlighting its importance in pharmaceutical development. acs.org Tetrazole derivatives have shown a wide range of biological activities, including antihypertensive, antiviral, and anticancer properties. chemicalbook.comresearchgate.net

From a synthetic standpoint, tetrazoles participate in a variety of reactions, including N-substitution, cycloadditions, and ring-opening reactions, allowing for the creation of diverse and complex molecules. numberanalytics.com The synthesis of tetrazoles can be achieved through several methods, often involving the reaction of nitriles with an azide (B81097) source. chemicalbook.com

Positioning 2H-Tetrazol-5-ylboronic Acid within Boron Chemistry Research Paradigms

This compound integrates the key features of both boronic acids and tetrazoles, positioning it as a valuable reagent in contemporary chemical research. The presence of the boronic acid group allows it to participate in the wide array of cross-coupling reactions characteristic of this functional group. scbt.com For instance, 4-(2H-Tetrazol-5-yl)phenylboronic acid is utilized as a reactant in palladium-catalyzed carbon-carbon bond formation. scbt.com

The tetrazole moiety imparts properties that are highly desirable in medicinal chemistry, such as its ability to act as a carboxylic acid mimic and its potential to enhance biological activity. acs.orgnumberanalytics.com The combination of these two functional groups in a single molecule creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been investigated as angiotensin-II receptor antagonists for the treatment of hypertension. nih.gov

Research into compounds like (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid and 2-(2-Trityl-2H-tetrazol-5-yl)phenylboronic acid further illustrates the exploration of this scaffold in creating new chemical entities. lgcstandards.combldpharm.com The synthesis of such molecules, often through reactions like the Chan-Evans-Lam coupling of a substituted tetrazole with a suitable boronic acid, demonstrates the practical application of these compounds in constructing complex heterocyclic systems. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |

| This compound | 851519-08-9 | CH3BN4O2 | 113.87 | Building block in organic synthesis. anaxlab.com |

| 2-(Tetrazol-5-yl)phenylboronic acid | 155884-01-8 | C7H7BN4O2 | 189.97 | Used in chemical synthesis. sigmaaldrich.com |

| 4-(2H-Tetrazol-5-yl)phenylboronic acid | 179942-55-3 | C7H7BN4O2 | 189.97 | Reactant for palladium-catalyzed carbon-carbon bond formation. scbt.com |

| (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid | 883231-14-9 | C7H8BN5O2 | 204.98 | Heterocyclic building block. bldpharm.com |

| 2-(2-Trityl-2H-tetrazol-5-yl)phenylboronic acid | Not Available | C26H21BN4O2 | 432.29 | Antihypertensive research. lgcstandards.com |

Properties

CAS No. |

851519-08-9 |

|---|---|

Molecular Formula |

CH3BN4O2 |

Molecular Weight |

113.87 g/mol |

IUPAC Name |

2H-tetrazol-5-ylboronic acid |

InChI |

InChI=1S/CH3BN4O2/c7-2(8)1-3-5-6-4-1/h7-8H,(H,3,4,5,6) |

InChI Key |

BIPVHDWOTMWEBI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NNN=N1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies

Approaches to the Synthesis of 2H-Tetrazol-5-ylboronic Acid Scaffolds

The construction of the tetrazolylboronic acid framework can be approached through direct synthesis or by employing regioselective pathways for substituted derivatives.

The direct synthesis of the parent this compound is not extensively documented, likely due to the challenges associated with the stability and reactivity of the unprotected tetrazole and boronic acid functionalities in close proximity. However, a plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids involves a lithiation-borylation sequence on a protected heterocyclic core.

A proposed synthetic route would commence with a suitable N-protected 5-halotetrazole, such as 5-bromo-2-trityl-2H-tetrazole. The trityl group offers steric bulk and is readily removable under acidic conditions. The synthesis would proceed as follows:

Lithiation: The protected 5-bromotetrazole undergoes a halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the 5-lithiated tetrazole intermediate. google.com

Borylation: The highly reactive lithiated species is then quenched with a trialkyl borate, typically trimethyl or triisopropyl borate, to form the corresponding boronate ester. google.com

Hydrolysis and Deprotection: The resulting N-protected tetrazolylboronate ester is then subjected to acidic hydrolysis. This step serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and concurrently removes the acid-labile trityl protecting group to yield this compound. acsgcipr.org

This proposed pathway is summarized in the reaction scheme below:

Scheme 1: Proposed Synthesis of this compound

Note: This is a proposed synthetic scheme based on established methodologies for analogous heterocyclic systems.

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide (B81097) source. orgsyn.orgnih.gov This reaction can be catalyzed by various agents, including zinc salts, which facilitates the reaction in aqueous media. nih.gov The regioselectivity of subsequent functionalization, particularly N-substitution, is a critical consideration.

The synthesis of 5-substituted tetrazoles can be achieved through the reaction of organic nitriles with sodium azide. The use of catalysts like zinc chloride or ammonium (B1175870) chloride can promote the reaction. nih.gov For instance, the reaction of benzonitrile (B105546) with sodium azide in the presence of a zinc salt yields 5-phenyl-1H-tetrazole.

| Reactants | Catalyst | Product | Reference |

| Organic Nitrile, Sodium Azide | Zinc Salts | 5-Substituted-1H-tetrazole | nih.gov |

| Enaminonitriles, Benzohydrazides | - | Triazolo[4,3-a]pyridines | orgsyn.org |

Functionalization and Derivatization of the Tetrazole Ring System

The tetrazole ring offers two primary sites for functionalization: the nitrogen atoms and the carbon at the 5-position.

The Chan-Lam coupling reaction provides a powerful method for the N-arylation of tetrazoles using arylboronic acids. nih.govelsevierpure.com This copper-catalyzed cross-coupling reaction is advantageous as it can often be performed under mild conditions, open to the air. nih.gov The reaction typically involves a copper(II) catalyst, a base, and an oxidant, which can be atmospheric oxygen. This methodology allows for the regioselective synthesis of 2,5-disubstituted tetrazoles. For example, the coupling of 5-substituted tetrazoles with various arylboronic acids in the presence of a copper catalyst like Cu₂O leads to the formation of the corresponding N-aryl tetrazoles. rsc.org

A study by Onaka and coworkers demonstrated a mild and highly regioselective 2-arylation of 5-substituted tetrazoles with arylboronic acids using [Cu(OH)(TMEDA)]₂Cl₂ as the catalyst. nih.gov

| Tetrazole Substrate | Arylboronic Acid | Catalyst System | Product | Reference |

| 5-Substituted Tetrazole | Phenylboronic Acid | Cu₂O, O₂ | 2-Phenyl-5-substituted-tetrazole | rsc.org |

| 5-Substituted Tetrazole | Various Arylboronic Acids | [Cu(OH)(TMEDA)]₂Cl₂ | 2,5-Disubstituted Tetrazoles | nih.gov |

| 2-Nitroimidazole | Phenylboronic Acids | Copper(II) salts | N-Arylated 2-nitroimidazoles | princeton.edu |

Functionalization at the C-5 position is often achieved by constructing the tetrazole ring from a pre-functionalized nitrile. However, post-synthetic modification at this position is also possible. One common strategy involves the synthesis of a 5-halotetrazole intermediate, which can then participate in cross-coupling reactions. For instance, a 5-bromotetrazole can be prepared and subsequently used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce aryl or other organic fragments at the 5-position.

Transformations and Interconversions of the Boronic Acid Moiety

The boronic acid group on the tetrazole ring is a versatile handle for a variety of chemical transformations, significantly enhancing the synthetic utility of the this compound scaffold.

One of the most important reactions of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction . google.comgoogle.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the tetrazolylboronic acid and various organohalides (or triflates). This enables the synthesis of a wide array of 5-aryl or 5-vinyl tetrazoles. The reaction generally requires a palladium catalyst, a base, and a suitable solvent system.

The Chan-Lam coupling can also be utilized, where the tetrazolylboronic acid acts as the aryl source for the arylation of amines, alcohols, and other nucleophiles. nih.govelsevierpure.com This copper-catalyzed reaction provides a direct route to C-N and C-O bonds.

Furthermore, the boronic acid or its corresponding boronate esters can be converted to other functional groups. For example, oxidation of arylboronic acids can lead to the formation of phenols. nih.gov This transformation can be achieved using various oxidizing agents. A mild and rapid method for the hydroxylation of aryl and heteroaryl boronic acids and their esters utilizes N-oxides at ambient temperature. nih.govelsevierpure.com

| Transformation | Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | Organohalide, Pd catalyst, Base | 5-Aryl/vinyl-tetrazole | google.comgoogle.com |

| Chan-Lam Coupling | Amine/Alcohol, Cu catalyst, Base | 5-(N-Aryl/O-Aryl)-tetrazole | nih.govelsevierpure.com |

| Hydroxylation | N-Oxides | 5-Hydroxy-tetrazole (tautomerizes) | nih.govelsevierpure.com |

Formation of Boronic Esters and Cyclic Adducts with Diols

The reaction of boronic acids with diols to form boronate esters is a reversible process that is fundamental to the protection and functionalization of the boronic acid group. This equilibrium is influenced by factors such as the nature of the diol, the solvent, and the pH of the reaction medium. nih.govresearchgate.net

Mechanism of Esterification: The formation of boronate esters proceeds through the reaction of the trigonal boronic acid with a diol. In aqueous media, the reaction is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present. nih.govresearchgate.net The mechanism involves a two-step process: an initial, often rate-determining, esterification to form a monoester, followed by a second, typically faster, cyclization to yield the stable cyclic boronate ester. rsc.org Computational studies have provided detailed insights into the transition states and intermediates involved in this process. rsc.orgrsc.org

A common strategy for the in-situ formation and stabilization of boronic acids is the use of diethanolamine, which forms a stable bicyclic adduct. This approach can be particularly useful for purifying and handling otherwise unstable boronic acids.

Research Findings: While specific literature detailing the formation of boronic esters directly from this compound is not extensively available in the public domain, the general principles of boronic acid chemistry are applicable. The commercial availability of derivatives such as [4-(2H-tetrazol-5-yl)phenyl]boronic acid pinacol (B44631) ester suggests that standard esterification methods, for instance, reaction with pinacol in an appropriate solvent, are viable for tetrazolylboronic acids.

Interactive Table: Representative Diols for Boronic Ester Formation

| Diol Name | Structure | Resulting Ester Type |

| Pinacol | HO-C(CH₃)₂-C(CH₃)₂-OH | Pinacol boronate ester |

| Ethylene Glycol | HO-CH₂-CH₂-OH | Dioxaborolane |

| Propane-1,3-diol | HO-(CH₂)₃-OH | Dioxaborinane |

| Catechol | 1,2-dihydroxybenzene | Benzo[d] nih.govresearchgate.netrsc.orgdioxaborole |

| Diethanolamine | HN(CH₂CH₂OH)₂ | Bicyclic boronate ester |

Oxidation and Reduction Pathways of Boronic Acid Derivatives

The boron-carbon bond in arylboronic acids is susceptible to both oxidation and reduction, providing pathways to other functional groups.

Oxidation Pathways: A primary oxidation pathway for arylboronic acids is their conversion to the corresponding phenols. This transformation is of significant synthetic utility.

Oxidation with Hydrogen Peroxide: A common and environmentally benign method for the ipso-hydroxylation of arylboronic acids involves the use of hydrogen peroxide. organic-chemistry.org The reaction can proceed under catalyst-free conditions or be promoted by various catalysts. rsc.orgarkat-usa.orgnih.gov The mechanism is believed to involve the formation of a boronate-peroxide intermediate, which then undergoes rearrangement to yield the phenol. rsc.org

Other Oxidizing Agents: Various other oxidizing agents have been employed for this transformation, including peroxy acids (e.g., m-CPBA) and N-oxides. These methods often offer mild reaction conditions and high yields.

Reduction Pathways: The reduction of a boronic acid group is less common than its use in cross-coupling reactions but represents a potential synthetic transformation.

Reduction with Hydrides: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wide range of carbonyl-containing functional groups and can also, in principle, cleave the C-B bond of boronic acids, although this is not a typical synthetic application. saskoer.calibretexts.orgyoutube.comchemguide.co.uk The reduction of a carboxylic acid to a primary alcohol is a well-established transformation using such reagents. youtube.comkhanacademy.org The reactivity of the tetrazole ring under these strong reducing conditions would need to be considered.

Reductive Properties of Boronic Acids Themselves: Tetrahydroxydiboron, a related boron species, is known to act as a reducing agent in various transformations, such as the reduction of nitroarenes. organic-chemistry.org

Research Findings: Specific studies on the oxidation and reduction of the this compound scaffold are limited in readily accessible literature. However, the general reactivity patterns of arylboronic acids provide a strong basis for predicting its behavior. The electron-withdrawing nature of the tetrazole ring may influence the susceptibility of the C-B bond to cleavage and the reactivity of the aromatic system. For instance, the oxidative stability of boronic acids can be enhanced by diminishing the electron density on the boron atom. nih.gov

Interactive Table: Summary of General Oxidation and Reduction Reactions of Arylboronic Acids

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Hydrogen Peroxide | Phenol |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Phenol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Potential for C-B bond cleavage |

Chemical Reactivity and Mechanistic Investigations

Transition-Metal-Catalyzed Cross-Coupling Reactions

2H-tetrazol-5-ylboronic acid is an important substrate in transition-metal-catalyzed reactions, which are fundamental to the construction of complex molecular architectures. These reactions leverage the boronic acid group as a handle for forming new bonds.

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction that forges carbon-carbon bonds between an organoboron compound and an organic halide or triflate. mychemblog.com Discovered by Akira Suzuki and Norio Miyaura in 1979, its utility stems from the mild reaction conditions, commercial availability of reagents, and tolerance of a wide array of functional groups. mychemblog.comnih.gov

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. mychemblog.comyoutube.com

Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species. youtube.com

Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

In this context, this compound serves as the organoboron partner. It can be coupled with various aryl or vinyl halides to introduce the tetrazolyl moiety into diverse molecular scaffolds. The use of related heteroarylboronic acids and their trifluoroborate salts is well-established, with the latter often showing enhanced stability and reactivity. nih.gov The reaction's robustness allows for the synthesis of complex biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov

Table 1: Overview of Suzuki-Miyaura Cross-Coupling

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Organopalladium(II) halide |

| Transmetalation | The organic group from the activated boronic acid replaces the halide on the Pd center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups are expelled from the Pd center, forming the final product and regenerating Pd(0). | Biaryl product, Pd(0) catalyst |

The Chan-Evans-Lam (CEL) coupling provides a powerful method for constructing aryl carbon-heteroatom bonds, specifically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org Unlike the palladium-based Suzuki and Buchwald-Hartwig reactions, the CEL coupling is catalyzed by copper complexes and can often be performed under remarkably mild conditions, such as at room temperature and open to the air. wikipedia.orgmarmacs.org The reaction typically involves an arylboronic acid and a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, phenol, or even N-H containing heterocycles like tetrazoles. organic-chemistry.orgnih.gov

The mechanism, while complex, is thought to proceed through a copper(III) intermediate. wikipedia.org The copper(II) catalyst coordinates with the boronic acid and the heteroatom nucleophile. Oxidation to a Cu(III) state is followed by reductive elimination, which forms the C-heteroatom bond and regenerates a Cu(I) species that is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen. organic-chemistry.org

Research has demonstrated the successful arylation of N-H containing heterocycles, including phenyltetrazole, using CEL conditions. acs.org This indicates that this compound is a highly suitable substrate for coupling with various amines and alcohols to form 5-amino- and 5-alkoxy-substituted tetrazoles, respectively. This reaction provides a direct and efficient alternative to traditional nucleophilic substitution methods. nih.gov

Beyond the Suzuki reaction, the boronic acid functional group is a versatile handle for a variety of other palladium-catalyzed transformations. nih.gov These reactions showcase the broad utility of this compound as a building block. For instance, arylboronic acids can participate in palladium-catalyzed additions to aldehydes, yielding secondary alcohols. nih.gov They can also be used in multi-component reactions, such as the coupling of an aryl nonaflate, sulfur dioxide, and a hydrazine (B178648) to form N-aminosulfonamides, demonstrating tolerance for diverse functional groups. rsc.org

The common feature in these transformations is the transmetalation step, where the tetrazolyl group is transferred from boron to a palladium center, after which it can engage in various subsequent bond-forming events. This versatility allows the tetrazolyl moiety to be incorporated into a wide range of chemical structures through different palladium-mediated pathways.

Cycloaddition Reactions in the Context of Tetrazole Formation

The tetrazole ring of the title compound is itself a product of a powerful class of reactions: cycloadditions. The most common and direct method for synthesizing the 5-substituted tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.gov This reaction, first described over a century ago, involves the 1,3-dipolar cycloaddition of an azide source (like sodium azide or trimethylsilyl (B98337) azide) to a nitrile functional group. nih.gov

The reaction can be promoted by Lewis acids or Brønsted acids, which activate the nitrile group towards attack by the azide nucleophile. organic-chemistry.org This process is highly efficient and forms the aromatic, five-membered tetrazole ring. For the synthesis of this compound, the precursor would be an appropriately substituted benzonitrile (B105546) containing a boronic acid or a precursor group, which would then undergo cycloaddition with an azide. The regioselectivity of the reaction can often be controlled by the electronic nature of the substituents on the nitrile. nih.gov

Table 2: Common Methods for Tetrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Nitrile, Organic or Inorganic Azide | Lewis or Brønsted acids (e.g., Zn(OTf)₂, NH₄Cl) | 5-Substituted-1H-tetrazoles |

| [3+2] Cycloaddition | Isocyanide, Hydrazoic Acid | Heat or catalyst | 1-Substituted-tetrazoles |

| Multicomponent | Amide, Azide Source, Activating Agent | Diphenyl phosphorazidate | 1,5-Disubstituted or 5-Substituted-1H-tetrazoles |

Electrophilic and Nucleophilic Substitution Processes

The tetrazole ring and the boronic acid group can both participate in substitution reactions. The tetrazole ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution on the carbon atom. However, the nitrogen atoms are nucleophilic and can undergo reactions like alkylation.

Conversely, the boronic acid group is susceptible to nucleophilic substitution. A common side reaction in cross-coupling is protodeboronation, where a proton source replaces the entire boronic acid group. More synthetically useful transformations can also occur. For instance, stereospecific nucleophilic substitution has been achieved where arylboronic acids act as pure nucleophiles in transition-metal-free couplings with chiral electrophiles, a process that can be promoted by adjacent functional groups capable of hydrogen bonding. researchgate.net This suggests that under specific conditions, the tetrazolylboronic acid could act as a nucleophile to displace a leaving group, forming a new C-C bond in an Sₙ2-type process. researchgate.net

Reversible Covalent Interactions and Complexation Phenomena

A key feature of boronic acids is their ability to form reversible covalent bonds with diols and other nucleophiles. nih.gov The boron atom in this compound is Lewis acidic due to its empty p-orbital. It can readily accept a pair of electrons from a Lewis base, such as the hydroxyl groups of a sugar or the side chains of amino acids like lysine (B10760008) or serine in a protein. nih.gov

This interaction leads to the formation of a tetrahedral boronate species. The reaction is typically fast and reversible, with the equilibrium position often dependent on the pH of the medium. This property is the foundation for the use of boronic acids in chemical sensors for saccharides and as reversible covalent inhibitors of enzymes, where they can target specific nucleophilic residues in an active site. nih.gov The tetrazole moiety can further influence these interactions through its own hydrogen bonding capabilities and electronic effects, potentially modulating the binding affinity and selectivity of the boronic acid for its target.

Theoretical and Computational Chemistry Analyses

Quantum Chemical Methodologies for Structural and Electronic Elucidation

Quantum chemical calculations are fundamental to understanding the behavior of tetrazol-5-ylboronic acid. These computational approaches model the molecule at the electronic level, providing insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for studying tetrazole systems due to its balance of computational cost and accuracy. The B3LYP functional is frequently employed, often in conjunction with various basis sets such as 6-31G, 6-31+G*, 6-311++G**, and cc-pVTZ, to predict molecular geometries and electronic properties. ijsr.netiosrjournals.org DFT studies are used to optimize the structures of different tautomers and conformers, calculate their relative energies, and investigate the effects of substituents on the tetrazole ring. iosrjournals.orgresearchgate.net For instance, research on substituted tetrazoles using the B3LYP method has been crucial in analyzing heats of formation, structural stability, and aromatic character. iosrjournals.org These calculations help rationalize the observed chemical behavior and guide the synthesis of new derivatives. aminer.cn

For higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are utilized. These calculations are based on first principles, without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) have been used to create detailed potential energy surfaces for tetrazole derivatives, identifying various stable conformers. researchgate.net High-level ab initio calculations are also essential for studying the energetics of intermolecular interactions, such as the hydrogen-bonding environments of both protonated and deprotonated tetrazole rings, which is key to understanding their role as bioisosteres for carboxylic acids. acs.org

The following table summarizes the application of these computational methods in the study of tetrazole derivatives.

| Methodology | Level of Theory / Functional | Basis Set(s) | Properties Investigated | Source(s) |

| Density Functional Theory (DFT) | B3LYP | 6-31G, 6-31+G*, 6-311++G**, cc-pVTZ | Molecular geometry, Tautomer stability, Aromaticity (NICS, HOMA), Heats of formation, Reactivity indices | ijsr.netiosrjournals.orgresearchgate.net |

| Ab Initio | MP2 | 6-311++G(d,p) | Potential energy surfaces, Conformational analysis | researchgate.net |

| Ab Initio | High-level (unspecified) | Not specified | Hydrogen bond energy landscapes | acs.org |

Prototropic Tautomerism of the Tetrazole Ring System

Prototropic tautomerism, the migration of a proton between different nitrogen atoms in the ring, is a defining feature of tetrazoles. researchgate.net This dynamic equilibrium between tautomers significantly influences the compound's physicochemical properties and reactivity.

The tetrazole ring can exist in two primary tautomeric forms: 1H-tetrazole and 2H-tetrazole. Computational studies consistently show that the relative stability of these tautomers is a key factor in their chemistry. For many C-substituted tetrazoles, the 2H-tautomer is predicted to be more stable than the 1H-tautomer. ijsr.net This enhanced stability is often correlated with a higher degree of aromaticity in the 2H form. ijsr.net However, the energy difference can be influenced by the nature of the substituent on the ring. While the 2H-tautomer is generally favored, exceptions have been noted, for example, in some nitro- and ethyl-substituted isomers, depending on the level of theory used. ijsr.net

The acidity of the N-H proton is a critical aspect of tetrazole chemistry. Deprotonation results in the formation of the tetrazolate anion. Theoretical studies indicate that the removal of the N-H proton leads to a significant stabilization of the tetrazole ring, which corresponds to an increase in its aromaticity. researchgate.net This process is fundamental to its utility as a bioisostere of the carboxylic acid group, where the deprotonated tetrazolate mimics the carboxylate anion under physiological conditions. acs.org The energetics of protonation are influenced by the electronegativity of the atoms within the ring. The process of deprotonating the tetrazole C-H bond using a strong base like a "turbo" Grignard reagent has also been studied, leading to a stable metalated intermediate that can be used for further functionalization. acs.org

Aromaticity Assessment and Electronic Delocalization in Tetrazole Derivatives

The aromaticity of the tetrazole ring is a subject of considerable theoretical interest as it underpins the ring's stability. researchgate.net Various computational metrics are used to quantify this property.

Calculations based on Nucleus-Independent Chemical Shift (NICS) and geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index are commonly used to assess the aromatic character. ijsr.netiosrjournals.org NICS calculations, which measure the magnetic shielding at the center of the ring, often predict that tetrazole tautomers have a high degree of aromaticity, with NICS(0) values sometimes higher (i.e., more negative) than that of benzene (B151609) (-11.5 ppm). ijsr.net For example, the unsubstituted tetrazole shows NICS(0) values in the range of -13.28 to -14.63 ppm. ijsr.net

The nature of substituents at the 5-position can modulate the ring's aromaticity. Electron-withdrawing groups, such as a carboxyl group (-COOH), have been shown to significantly increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.net Conversely, electron-donating groups like an amino group (-NH2) can weaken the aromatic character. researchgate.net Despite these substituent effects, the tetrazole system is considered a robust cyclic π-system that maintains significant aromaticity against perturbations from both electron-donating and electron-withdrawing groups. ijsr.net

The table below presents comparative data on the aromaticity of tetrazole systems.

| Compound/Tautomer | Aromaticity Index | Calculated Value (ppm) | Key Finding | Source(s) |

| Benzene (Reference) | NICS(0) | -11.5 | Standard aromatic reference | ijsr.net |

| Unsubstituted Tetrazole | NICS(0) | -13.28 to -14.63 | Higher aromaticity than benzene | ijsr.net |

| Unsubstituted Tetrazole | NICS(1) | -14.12 to -14.64 | Higher aromaticity than benzene | ijsr.net |

| Substituted 1H-Tautomers | NICS(0) | Generally high, but lower for hydroxy/phenyl derivatives | Substituent effects are significant | ijsr.net |

| Substituted 2H-Tautomers | NICS | Generally higher than corresponding 1H-tautomers | 2H tautomer is typically more aromatic | ijsr.net |

Conformational Analysis and Steric Effects on Reactivity

The conformational landscape and steric profile of 2H-tetrazol-5-ylboronic acid are critical determinants of its reactivity, particularly in applications such as cross-coupling reactions. While specific experimental and extensive theoretical studies on this exact molecule are not widely available, a comprehensive understanding can be constructed by drawing parallels with computational analyses of related tetrazole and phenylboronic acid derivatives.

The geometry of this compound is primarily dictated by the rotational freedom around the C-B bond, which connects the tetrazole ring to the boronic acid moiety. Computational studies on analogous phenylboronic acids reveal that the boronic acid group [-B(OH)2] can adopt different orientations relative to the aromatic ring. beilstein-journals.orgnih.govnih.gov For this compound, two principal conformations are of interest: a planar conformer, where the B(OH)2 group is coplanar with the tetrazole ring, and a perpendicular conformer, where the B(OH)2 group is rotated approximately 90 degrees out of the plane of the ring.

Density Functional Theory (DFT) calculations on similar aromatic boronic acids suggest that the planar conformation is generally the most stable. nih.gov This preference is attributed to the favorable π-conjugation between the p-orbital of the boron atom and the π-system of the aromatic ring. beilstein-journals.orgnih.gov In the case of this compound, the electron-rich tetrazole ring can effectively donate electron density into the vacant p-orbital of boron, stabilizing the planar arrangement.

The orientation of the hydroxyl groups on the boron atom also contributes to the conformational profile. Typically, an endo-exo arrangement is found to be a local minimum on the potential energy surface for phenylboronic acids. nih.gov It is plausible that this compound exhibits similar behavior, potentially influenced by intramolecular hydrogen bonding between one of the hydroxyl groups and a nitrogen atom of the tetrazole ring, although this would depend on the specific geometry and is speculative without direct computational evidence.

Table 1: Predicted Geometrical Parameters for the Planar Conformer of this compound Note: These values are estimated based on computational data for related phenylboronic acid and tetrazole derivatives and are intended for illustrative purposes.

| Parameter | Predicted Value |

| C-B Bond Length | ~ 1.56 Å |

| B-O Bond Length | ~ 1.37 Å |

| C-N (in ring) Bond Length | ~ 1.32 - 1.34 Å |

| N-N (in ring) Bond Length | ~ 1.30 - 1.33 Å |

| C-B-O Bond Angle | ~ 120° |

| O-B-O Bond Angle | ~ 120° |

| Dihedral Angle (Ring-B(OH)2) | ~ 0° |

Steric Effects on Reactivity

The steric environment around the boronic acid group in this compound plays a significant role in its chemical reactivity, especially in sterically demanding reactions like the Suzuki-Miyaura cross-coupling. rsc.orgreddit.comresearchgate.net The tetrazole ring itself, while aromatic, presents a unique steric and electronic profile compared to a simple phenyl group.

The nitrogen atoms at positions 1 and 4 of the 2H-tetrazole ring are in proximity to the boronic acid moiety. These nitrogen atoms, with their associated lone pairs of electrons, can create a sterically hindered environment that may influence the approach of a bulky catalyst or reaction partner. reddit.com In the context of a Suzuki-Miyaura coupling, the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center, can be particularly sensitive to steric hindrance. rsc.orgrsc.org

The reactivity can be compared to ortho-substituted phenylboronic acids, where bulky substituents adjacent to the boronic acid group are known to decrease reaction rates and yields. researchgate.net While the tetrazole ring is a five-membered heterocycle and may present a different steric profile than a six-membered ring with a large substituent, the principle remains relevant. The effectiveness of the coupling can be highly dependent on the choice of catalyst and ligands, with bulky, electron-rich phosphine (B1218219) ligands often being employed to overcome steric challenges. rsc.orgrsc.org

Furthermore, the electronic nature of the 2H-tetrazole ring influences reactivity. Tetrazoles are known to be electron-withdrawing, which can affect the nucleophilicity of the carbon atom attached to the boron. However, the 2H-tautomer is generally found to be more stable than the 1H-isomer in many substituted tetrazoles, which could have implications for the electronic properties and, consequently, the reactivity of the boronic acid. acs.org

Table 2: Comparison of Steric and Electronic Factors Influencing Reactivity

| Feature | This compound | Phenylboronic Acid |

| Steric Hindrance at Boron | Moderate; influenced by adjacent nitrogen atoms of the tetrazole ring. | Low (unsubstituted); increases significantly with ortho-substituents. |

| Electronic Nature of Ring | Electron-withdrawing due to multiple nitrogen atoms. | Generally considered electronically neutral or slightly donating. |

| Key Conformational Factor | Rotation around the C-B bond; potential for planarity stabilized by π-conjugation. | Rotation around the C-B bond; planarity favored. nih.gov |

| Potential for Intramolecular Interactions | Possible hydrogen bonding between B-OH and ring nitrogen. | Can occur with appropriate ortho-substituents. beilstein-journals.orgnih.gov |

Applications in Advanced Materials and Supramolecular Chemistry

Role in the Synthesis of Complex Organic Architectures

The boronic acid functional group of 2H-tetrazol-5-ylboronic acid is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govacs.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, such as biaryls, which are common scaffolds in pharmaceuticals and functional materials. nih.gov It is anticipated that this compound could serve as a key reagent in the synthesis of 2,5-disubstituted tetrazoles by reacting with various aryl or heteroaryl halides. organic-chemistry.orgrsc.org

Furthermore, the tetrazole ring itself is a versatile component in constructing larger, supramolecular structures. Tetrazole-based ligands are extensively used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. rsc.orgrsc.orgalfa-chemistry.comacs.org The nitrogen atoms of the tetrazole ring can coordinate with metal ions, leading to the formation of stable, porous networks. rsc.orgalfa-chemistry.com By incorporating this compound into MOF synthesis, it is conceivable to create functionalized frameworks where the boronic acid group is available for post-synthetic modification, allowing for the covalent anchoring of other molecules or functional groups. nih.gov

Integration into Novel Catalytic Systems

The tetrazole moiety can be a component of catalytically active systems. For instance, tetrazole-functionalized polymers have been explored for their catalytic properties. nih.gov The nitrogen-rich nature of the tetrazole ring can influence the electronic properties of a catalytic center or participate directly in catalytic cycles.

The boronic acid group of this compound could be leveraged to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin. This immobilization would facilitate the development of heterogeneous catalysts that are easily separable from the reaction mixture, a key principle of green chemistry. nih.gov Additionally, tetrazole derivatives have been used as organocatalysts themselves, for example, in asymmetric conjugate additions. acs.org The specific electronic properties of the 2H-tetrazole isomer combined with the boronic acid's ability to interact with substrates could lead to novel catalytic activities.

Utilization in Sensor Technology Development

The combination of a metal-coordinating tetrazole ring and a diol-binding boronic acid group makes this compound a promising candidate for the development of chemosensors.

Tetrazole derivatives have been successfully employed as fluorescent "turn-on" sensors for metal ions like Al(III) and Zn(II). rsc.orgrsc.org The sensing mechanism often involves the coordination of the metal ion to the tetrazole ring, which alters the photophysical properties of an appended fluorophore. The 2H-tetrazole ring in the target compound could similarly be part of a signaling unit for detecting specific metal ions. Conversely, the boronic acid function is widely used for the sensing of fluoride (B91410) and cyanide anions.

Recent research has also demonstrated the use of tetrazole-based fluorescent dyes for the detection of cyanide ions in aqueous media, where the hydrogen bonding interaction between the tetrazole's N-H group and the cyanide ion leads to a detectable fluorescence change. acs.orgnih.gov

Boronic acids are the cornerstone of non-enzymatic glucose sensing due to their ability to form reversible covalent bonds with the cis-diol units of sugars. nih.govacs.orgacs.orgbath.ac.uk This interaction forms a cyclic boronate ester, a process that can be coupled to a fluorescent or electrochemical signal. acs.orgbath.ac.ukdcu.ie Fluorescent sensors based on boronic acids often show a change in emission intensity or wavelength upon binding to glucose, enabling real-time monitoring. acs.orgdcu.ie

It is highly plausible that this compound could be integrated into such sensing platforms. The tetrazole moiety could act as part of the signaling unit or as an additional binding site to enhance selectivity for glucose over other sugars. The development of anthracene-based diboronic acid derivatives highlights the modularity of these sensors, where different aromatic systems are used to tune the sensor's properties. acs.org The unique electronic nature of the 2H-tetrazole ring could offer new possibilities for designing highly sensitive and selective glucose sensors.

Table 1: Principles of Boronic Acid-Based Glucose Sensing

| Sensing Mechanism | Description | Key Components | Potential Role of this compound |

| Fluorescence Modulation | The binding of glucose to the boronic acid alters the electronic properties of an attached fluorophore, causing a change in fluorescence intensity or wavelength. acs.orgdcu.ie | Boronic acid (receptor), Fluorophore (signaling unit) | The tetrazole ring could be part of the fluorophore system or modulate its electronic properties upon glucose binding to the boronic acid. |

| Electrochemical Detection | Glucose binding displaces a redox-active polymer from the boronic acid-functionalized electrode, generating a current proportional to the glucose concentration. bath.ac.uk | Boronic acid-modified electrode, Electroactive polymer | Could be functionalized onto an electrode surface for electrochemical sensing applications. |

| Colorimetric Sensing | The interaction with glucose changes the absorption spectrum of a dye molecule conjugated to the boronic acid, resulting in a visible color change. nih.gov | Boronic acid (receptor), Azo dye or other chromophore | The tetrazole ring could be integrated into the chromophore structure to tune its optical response. |

Engineering of Materials with Tunable Electronic and Optical Attributes

The electronic properties of tetrazoles are of significant interest in materials science. The high nitrogen content and aromaticity of the tetrazole ring contribute to its unique electronic characteristics. core.ac.uk Research on 2,5-disubstituted tetrazoles has shown that by varying the donor and acceptor groups attached to the ring, it is possible to create push-pull systems with tailored absorption, emission, and nonlinear optical properties. rsc.org

The synthesis of such materials often involves the coupling of a tetrazole with a boronic acid. rsc.org this compound could, therefore, be a key precursor for creating a wide array of functional materials. For example, it could be used to synthesize tetrazole-containing polymers with specific electronic properties for applications in organic electronics. chemrxiv.org Furthermore, tetrazoles have been used as alternative anchoring groups to carboxylic acids for attaching organic dyes to semiconductor surfaces like TiO2 in dye-sensitized solar cells, demonstrating their potential in energy conversion materials. acs.org

Strategic Deployment in Bioconjugation Techniques for Molecular Probe Development

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology and medicine. Both boronic acids and tetrazoles have emerged as powerful functional groups in this field.

Boronic acids can participate in bioorthogonal reactions, forming stable linkages with specific functional groups on proteins or other biomolecules. nih.govrsc.org For instance, they can react with diols, hydrazines, or hydroxylamines. nih.gov The formation of iminoboronates from the reaction of 2-formylphenylboronic acid with amines on biomolecules is a notable example of dynamic covalent chemistry used for reversible labeling. nih.gov

Tetrazoles are also employed in bioconjugation, particularly in photo-click chemistry. nih.govacs.orgnih.gov Upon UV irradiation, certain tetrazoles can react with alkenes to form fluorescent pyrazoline linkages, a reaction used for protein labeling. nih.govacs.org More recently, the photo-induced reaction between tetrazoles and primary amines (like those on lysine (B10760008) residues in proteins) to form stable 1,2,4-triazoles has expanded the bioconjugation toolbox. nih.govacs.org

This compound, possessing both of these functionalities, could serve as a versatile molecular probe. It could be attached to a target molecule via its boronic acid group, with the tetrazole ring then available for a secondary, photo-inducible conjugation step. This dual reactivity could enable the development of sophisticated probes for studying biological systems.

Coordination Chemistry and Material Science Implications

Formation of Metal Complexes (e.g., Palladium, Copper)

While specific studies on the complexation of 2H-tetrazol-5-ylboronic acid with palladium and copper are not extensively documented, the well-established coordination chemistry of tetrazole derivatives provides a strong basis for predicting its behavior. The nitrogen atoms of the tetrazole ring are effective coordination sites for a variety of transition metals, including palladium and copper. bldpharm.comnih.gov The formation of such complexes is a cornerstone of developing new materials with tailored electronic, magnetic, and catalytic properties.

The interaction of tetrazole-containing ligands with copper has been shown to result in the formation of diverse coordination architectures, from discrete mononuclear complexes to extended coordination polymers. nih.govrsc.org For instance, copper(II) complexes with other functionalized tetrazoles have been synthesized and characterized, demonstrating the versatility of the tetrazole core in binding metal ions. nih.gov Similarly, palladium complexes with tetrazole ligands are known and have been reviewed for their synthesis, structure, and applications, indicating that this compound would likely form stable complexes with palladium as well. bldpharm.comrsc.org

Ligand Properties of the Tetrazole Moiety

The tetrazole moiety is a versatile ligand in coordination chemistry due to the presence of four nitrogen atoms, which can act as donor sites. nih.govresearchgate.net This allows for various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of complex three-dimensional structures. nih.gov The specific coordination is influenced by factors such as the metal ion's nature, the steric and electronic properties of the substituents on the tetrazole ring, and the reaction conditions.

The deprotonated tetrazole ring, a tetrazolate anion, is a particularly effective ligand, capable of bridging multiple metal centers to create robust coordination networks. researchgate.net This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

For related compounds, X-ray diffraction has been instrumental in elucidating their crystal structures. For example, the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid reveals how the boronic acid group and the nitrogen-containing heterocycle influence the packing in the solid state through hydrogen bonding and other intermolecular interactions. frontiersin.orgrsc.org Similarly, X-ray diffraction studies on copper complexes of other tetrazole-based ligands have detailed the coordination environment of the copper ions and the formation of polymeric chains or layers. rsc.orgnih.gov Such analyses would be crucial in understanding how this compound organizes in the solid state and how it interacts with metal ions to form complex architectures.

Energetic Materials Research and Development

The high nitrogen content and significant positive heat of formation of the tetrazole ring make it a key building block in the design of energetic materials. nih.govresearchgate.netmdpi.comrsc.org Compounds incorporating the tetrazole moiety often exhibit high detonation performance and can be tailored for sensitivity and thermal stability.

While research specifically on this compound as an energetic material is not prominent, the "2H-tetrazol-5-yl" group is featured in several known energetic compounds. For instance, compounds like 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one and 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole have been synthesized and investigated for their energetic properties. nih.govresearchgate.netmdpi.com These examples underscore the potential of the 2H-tetrazol-5-yl scaffold in creating new high-energy-density materials. The presence of the boronic acid group in this compound could offer a route to further functionalization or to influence the material's properties, such as its thermal stability or sensitivity.

The development of novel energetic materials often involves creating a balance between energy output and stability. The introduction of different functional groups allows for the fine-tuning of these properties. Hybrid compounds that combine tetrazole and pyrazole (B372694) rings, for example, have been shown to yield energetic materials with interesting and controllable properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2H-tetrazol-5-ylboronic acid derivatives?

Methodological Answer: A high-yield (86%) synthesis involves reacting arylboronic acids with sodium azide (NaN₃) and potassium cyanide (KCN) in ethanol/water (1:1) under reflux with K₂CO₃ as a base and Fe₃O₄-SiO₂-Phen-Pd(0) as a catalyst . Alternative methods include using nano-TiCl₄.SiO₂ under solventless conditions for eco-friendly synthesis .

| Yield | Reaction Conditions | Catalysts/Additives |

|---|---|---|

| 86% | EtOH/H₂O, reflux, 2h | Fe₃O₄-SiO₂-Phen-Pd(0) |

| 85–90% | Solventless, 80°C | Nano-TiCl₄.SiO₂ |

Q. How stable is this compound under varying pH conditions?

Methodological Answer: The compound exhibits stability across a broad pH range, making it suitable for reactions in acidic or alkaline environments. Stability testing via HPLC or UV-Vis spectroscopy is recommended, with buffered solutions (pH 3–10) used to validate inertness .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities. Pharmacopeial guidelines suggest using reference standards like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives for calibration .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL software enables precise structural determination. For example, Acta Crystallographica Section E reports bond angles and torsional strain parameters for 3-(1H-tetrazol-5-yl)benzoic acid derivatives .

| Software | Application | Key Features |

|---|---|---|

| SHELXL | Refinement | High-resolution data handling |

| SHELXS | Structure solution | Robust for small molecules |

Q. How to address contradictions in mechanistic pathways during tetrazole formation?

Methodological Answer: Conflicting mechanisms (e.g., azide-nitrile cycloaddition vs. cyanamide pathways) can be resolved using density functional theory (DFT) calculations. Himo et al. (2002) identified transition states for nitrile-azide reactions, validated by kinetic isotope effects .

Q. What strategies improve regioselectivity in 5-substituted tetrazole synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Using bulky arylboronic acids or directing groups (e.g., morpholinomethyl) enhances 5-substitution. TBAF (tetrabutylammonium fluoride) under solventless conditions reduces side reactions .

Data Contradiction & Validation

Q. How to validate synthetic yields when literature reports vary widely?

Methodological Answer: Reproduce protocols with strict control of variables (e.g., inert atmosphere, catalyst loading). Cross-validate yields via gravimetric analysis and NMR integration. Discrepancies may arise from azide decomposition or moisture sensitivity .

Q. What are common pitfalls in interpreting IR/NMR data for tetrazole derivatives?

Methodological Answer:

- IR : Overlap between tetrazole C=N (1600 cm⁻¹) and aromatic stretches.

- NMR : Dynamic proton exchange in tetrazole rings broadens signals. Use DMSO-d₆ at 25°C to slow exchange .

Applications in Target Synthesis

Q. How is this compound utilized in bioactive compound synthesis?

Methodological Answer: It serves as a precursor for angiotensin II receptor blockers (e.g., 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazoles) and ionic liquids. Coupling with chloroacetic acid derivatives under reflux yields thiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.